molecular formula C8H4Br2F2O B1411843 3-Bromo-2,4-difluorophenacyl bromide CAS No. 1807168-91-7

3-Bromo-2,4-difluorophenacyl bromide

Cat. No. B1411843
CAS RN: 1807168-91-7
M. Wt: 313.92 g/mol
InChI Key: READNKONIKOFDY-UHFFFAOYSA-N
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Description

“3-Bromo-2,4-difluorophenacyl bromide” is a chemical compound with the molecular formula C8H4Br2F2O . It is a derivative of phenacyl bromide, which is a compound consisting of a bromine atom and a carbonyl group attached to a benzene ring . The compound has a molecular weight of 313.92 .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2,4-difluorophenacyl bromide” consists of a benzene ring with two fluorine atoms at the 2 and 4 positions, a bromine atom at the 3 position, and a bromoacetone group attached to the benzene ring .


Physical And Chemical Properties Analysis

“3-Bromo-2,4-difluorophenacyl bromide” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.

Scientific Research Applications

Synthesis and Chemical Modification

  • Shirinian et al. (2012) explored the regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones, demonstrating the versatility of bromination reactions in synthesizing bromo-substituted cyclopentenones, which are valuable synthons in organic synthesis for creating a range of substances (Shirinian et al., 2012).

Organic Electronic Materials

  • G. Vamvounis and David Gendron (2013) showed the selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides to form 2-aryl-4-bromo-5-methylthiophenes, highlighting the application in preparing functional organic electronic materials (Vamvounis & Gendron, 2013).

Electrocatalytic and Green Technologies

  • Research by Ding et al. (2010) on the electrocatalytic reduction of bromate ion using polyaniline-modified electrodes pointed towards efficient and environmentally friendly solutions for bromate removal in water treatment processes (Ding et al., 2010).

Environmental Impact and Bromate Formation

  • Luo et al. (2019) investigated the oxidation of 2,4-bromophenol by UV/PDS, comparing it to UV/H2O2, to study the formation of bromate and brominated byproducts. This research is significant for understanding the environmental impact and potential risks associated with the degradation of bromophenols in water treatment (Luo et al., 2019).

Safety And Hazards

“3-Bromo-2,4-difluorophenacyl bromide” is classified as a dangerous substance. It has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The hazard statements H302 and H314 suggest that it is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

2-bromo-1-(3-bromo-2,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F2O/c9-3-6(13)4-1-2-5(11)7(10)8(4)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

READNKONIKOFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4-difluorophenacyl bromide

CAS RN

1807168-91-7
Record name 3-Bromo-2,4-difluorophenacyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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